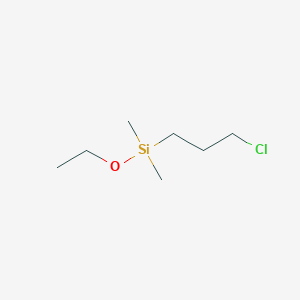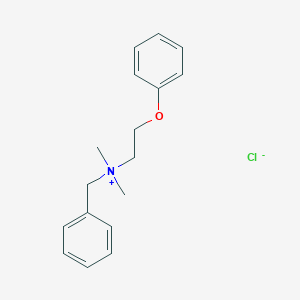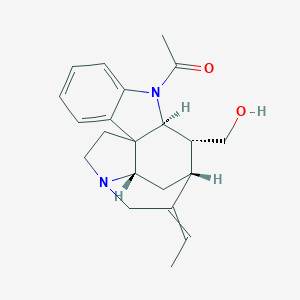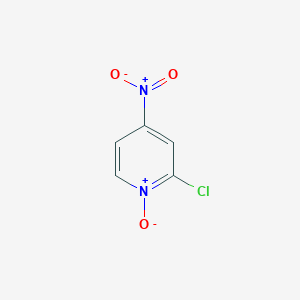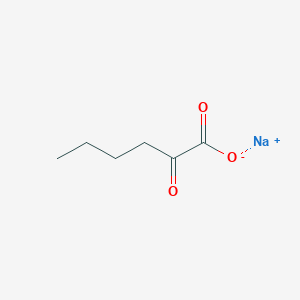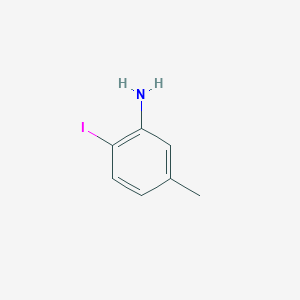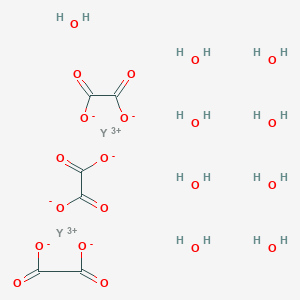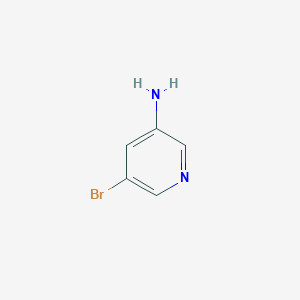
3-Amino-5-bromopyridine
概要
説明
3-Amino-5-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It is characterized by the presence of both an amino group and a bromine atom attached to a pyridine ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-Amino-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine. The reaction typically uses bromine in polar protic solvents such as water or ethanol . Another method involves the use of N-bromosuccinimide (NBS) in acetone at low temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the diazotization of 3-aminopyridine followed by bromination. This process can be scaled up efficiently, with yields of up to 90% .
化学反応の分析
Types of Reactions: 3-Amino-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
3-Amino-5-bromopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Used in the production of dyes, pesticides, and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-5-bromopyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and amino group play crucial roles in its binding affinity and specificity .
類似化合物との比較
- 2-Amino-5-bromopyridine
- 3-Amino-2-bromopyridine
- 3-Amino-6-bromopyridine
Comparison: 3-Amino-5-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Amino-5-bromopyridine has different reactivity patterns due to the different position of the amino group .
特性
IUPAC Name |
5-bromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQXGHBCDCOOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355834 | |
| Record name | 3-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-01-8 | |
| Record name | 3-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of 3-Amino-5-bromopyridine?
A: this compound serves as a versatile building block in organic synthesis. It can be transformed into various substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize (3-pyridyl)-pyrazolones [] and this compound-2-formamide (ABF), a crucial component for enhancing the efficiency of inverted inorganic perovskite solar cells []. Moreover, researchers have utilized this compound in the synthesis of the fungicide Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyl-(5-3H)-dithiocarbonimidate) [].
Q2: Can you describe a method for radiolabeling this compound?
A: Researchers successfully labeled this compound with tritium (3H) at the C-5 position []. This involved catalytic hydrogenolysis using tritium gas, palladium on charcoal as a catalyst, and triethylamine to neutralize the generated hydrogen bromide. The reaction was conducted in dioxane at room temperature, achieving a 33% yield of 3-aminopyridine-5-3H with a specific activity of 222 mCi/mmol [].
Q3: What is known about the crystal structure of derivatives of this compound?
A: The crystal structure of 3-amino-5-bromo-2-iodopyridine, a derivative of this compound, reveals that the molecule features weak intermolecular N—H⋯N hydrogen bonds. These interactions link the molecules into chains along the z axis of the crystal lattice []. This structural information provides insights into the potential solid-state packing and intermolecular interactions of this compound derivatives.
Q4: Are there alternative synthetic routes to access this compound derivatives?
A: Yes, researchers have explored alternative synthetic strategies for this compound derivatives. For instance, a facile and efficient method utilizing microwave irradiation has been reported for the synthesis of 3‐Amino‐5‐bromopyridine derivatives from commercially available starting materials [, ]. This approach offers advantages like shorter reaction times and potentially improved yields compared to conventional methods.
Q5: Has this compound been used in the synthesis of heterocyclic compounds other than pyridines?
A: Yes, this compound acts as a precursor for the synthesis of naphthyridine derivatives. Specifically, it reacts with 2-hydroxy-1,5-naphthyridine through the Skraup synthesis to yield the corresponding bromo-1,5-naphthyridine isomer []. This highlights the utility of this compound in constructing diverse heterocyclic systems beyond pyridines, expanding its applications in medicinal chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



